molecular formula C20H20ClF4N3O B2997670 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one CAS No. 860611-57-0

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one

Cat. No.: B2997670
CAS No.: 860611-57-0
M. Wt: 429.84
InChI Key: UPTFIIZNASIFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core linked to two key moieties:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group: A heteroaromatic ring with electron-withdrawing substituents (Cl, CF₃), enhancing metabolic stability and influencing binding interactions via halogen bonds or π-stacking .
  • 4-Fluorophenyl ketone: Connected via a four-carbon alkyl chain, the fluorophenyl group contributes to lipophilicity and may modulate receptor affinity through hydrophobic interactions or steric effects .

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF4N3O/c21-17-12-15(20(23,24)25)13-26-19(17)28-10-8-27(9-11-28)7-1-2-18(29)14-3-5-16(22)6-4-14/h3-6,12-13H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFIIZNASIFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one typically involves multiple steps:

    Formation of the Pyridine Moiety: The pyridine ring is chlorinated and trifluoromethylated to obtain 3-chloro-5-(trifluoromethyl)pyridine.

    Piperazine Coupling: The chlorinated pyridine is then reacted with piperazine under controlled conditions to form the piperazine-pyridine intermediate.

    Butanone Addition: The final step involves the addition of 1-(4-fluorophenyl)butan-1-one to the piperazine-pyridine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanone moiety.

    Reduction: Reduction reactions can occur at the pyridine ring or the ketone group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidation of the butanone moiety can lead to carboxylic acids.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a building block for synthesizing various derivatives with potential pharmacological activities.

Biology

    Biological Assays: It is used in biological assays to study its effects on different biological targets.

Medicine

    Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry

    Chemical Industry: It is used as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one involves interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Structural Variations vs. Target Compound Hypothesized Impact on Properties Reference
MK45 (RTC6) Replaces 4-fluorophenyl with thiophen-2-yl Increased π-π interactions due to thiophene’s aromaticity; possible altered metabolic pathways
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazol-4-yl substituent; 4-(trifluoromethyl)phenyl on piperazine Enhanced hydrogen bonding (pyrazole NH); increased lipophilicity from CF₃-phenyl
4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one Pyridin-4-yl ketone; 2-chlorophenyl on piperazine (no CF₃) Reduced electron-withdrawing effects; potential decrease in stability or receptor affinity
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione core; benzyl and sulfanyl groups Increased steric bulk; possible improved solubility but reduced membrane permeability
1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one Ethane-1-one chain; methyl-substituted pyridine Altered steric profile; potential modulation of CNS penetration
1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one hydrochloride Hydroxyl group on the alkyl chain; phenylpiperazine Improved solubility (hydroxyl and HCl salt); possible reduced blood-brain barrier penetration
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine Pyrimidine core; chlorophenylmethyl amine Enhanced hydrogen bonding (pyrimidine NH₂); increased molecular weight (498.3 g/mol)

Key Findings:

Fluorophenyl vs. chlorophenyl groups influence lipophilicity (logP) and binding pocket interactions .

Piperazine Modifications :

  • Trifluoromethylphenyl (Compound 5) enhances electron-withdrawing effects compared to unsubstituted phenyl (), improving metabolic stability .
  • 2-Chlorophenyl () lacks the CF₃ group, reducing steric and electronic effects critical for receptor engagement .

Chain and Core Variations: Hydroxyl groups () improve aqueous solubility but may limit CNS penetration due to increased polarity .

Biological Activity

The compound 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H14ClF3N4
  • Molecular Weight : 366.77 g/mol
  • CAS Number : Not specified in the search results

The compound features a piperazine ring and a trifluoromethyl-substituted pyridine, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC17H14ClF3N4
Molecular Weight366.77 g/mol
Melting PointNot available
SolubilityNot available

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Potential Targets

  • Metabotropic Glutamate Receptors (mGluRs) : These receptors are implicated in numerous neurological disorders. Compounds that modulate mGluR activity can have significant therapeutic effects on conditions such as anxiety and depression .
  • Phospholipase A2 Inhibition : Some studies suggest that similar compounds may inhibit phospholipase A2, which is involved in inflammatory processes .

Therapeutic Applications

The biological activity of this compound may extend to several therapeutic areas:

  • Neurological Disorders : Due to its potential interaction with mGluRs, it may be useful in treating anxiety and mood disorders.
  • Antibacterial Activity : Related compounds have shown efficacy against bacterial strains, indicating a possible role in antimicrobial therapy .
  • Anti-inflammatory Effects : Inhibition of phospholipase A2 could position this compound as a candidate for anti-inflammatory treatments.

Study 1: Antimicrobial Activity

A study focused on the antibacterial properties of related piperazine derivatives found that they exhibited submicromolar inhibition against bacterial Sfp-PPTase without cytotoxic effects on human cells. This suggests that the compound may possess similar antibacterial properties .

Study 2: Neurological Implications

Research on mGluR modulation indicated that compounds interacting with these receptors could potentially alleviate symptoms of anxiety and depression. The specific structure of this compound may enhance its efficacy as an allosteric modulator .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions with key intermediates such as 3-chloro-5-(trifluoromethyl)pyridine and piperazine derivatives. A critical step is the coupling of the pyridine moiety to the piperazine ring under alkaline conditions (e.g., NaOH in dichloromethane), followed by purification via column chromatography . To maximize yields:

  • Optimize reaction temperature (e.g., 0–25°C for sensitive intermediates).
  • Use catalytic agents (e.g., Pd catalysts for cross-coupling reactions).
  • Monitor reaction progress with TLC or HPLC to terminate at peak conversion.
  • Purify intermediates rigorously to avoid side-product carryover.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing its structure?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
    • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 486.1).
  • Crystallography :
    • Single-crystal X-ray diffraction (e.g., Agilent Eos Gemini diffractometer) resolves bond angles and stereochemistry. Refinement using CrysAlis PRO ensures accuracy (R-factor < 0.05) .

Advanced: How can researchers resolve discrepancies in bioactivity data across in vitro assays?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference):

  • Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤ 0.1%).
  • Dose-Response Curves : Perform triplicate experiments with IC50_{50} calculations to reduce outlier effects.
  • Positive/Negative Controls : Include reference compounds (e.g., known receptor antagonists) to validate assay sensitivity .

Advanced: What strategies assess the environmental fate and ecotoxicological impact?

Methodological Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines:

  • Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic Studies : Evaluate biodegradation via OECD 301 tests (e.g., activated sludge).
  • Ecotoxicology : Use Daphnia magna (48h LC50_{50}) and algal growth inhibition assays (OECD 201) to quantify aquatic toxicity .

Advanced: How to design pharmacokinetic experiments for metabolic stability and CYP450 interactions?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint_{int}).
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition.
  • Metabolite Identification : Employ high-resolution MS (Orbitrap) to detect oxidation/reduction products (e.g., hydroxylated or dehalogenated derivatives) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis.
  • Waste Disposal : Segregate halogenated waste for incineration. Neutralize acidic/byproduct streams before disposal .

Advanced: Which computational models predict receptor binding affinity, and how are they validated?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., dopamine D2 receptor).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Validation : Compare with experimental data (SPR for KdK_d, ITC for ΔH) to refine force field parameters .

Advanced: How to achieve enantiomeric purity in the piperazine moiety?

Methodological Answer:

  • Chiral Resolution : Use HPLC with Chiralpak IA/IB columns (hexane:isopropanol = 90:10).
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperazine ring formation.
  • Crystallization : Recrystallize in ethanol/water to isolate dominant enantiomers (e.g., >99% ee confirmed by polarimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.